molecular formula C19H23ClN4OS B6583635 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1251568-96-3

2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B6583635
CAS RN: 1251568-96-3
M. Wt: 390.9 g/mol
InChI Key: NZYDXPGRVIJZSO-UHFFFAOYSA-N
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Description

2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (hereafter referred to as “Azepane”) is a novel small molecule that has recently been studied for its potential applications in scientific research. Azepane is a synthetic organic compound with a unique structure containing both an amide and a sulfanyl group. It has attracted attention from the scientific community due to its interesting properties and potential applications.

Mechanism of Action

Azepane’s mechanism of action is not yet fully understood. However, it is believed to interact with certain enzymes and proteins, leading to the inhibition of their activity. It is also believed to bind to certain molecules, leading to the formation of new complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Azepane are not yet fully understood. However, it has been shown to interact with certain enzymes and proteins, leading to the inhibition of their activity. It has also been shown to bind to certain molecules, leading to the formation of new complexes.

Advantages and Limitations for Lab Experiments

Azepane has several advantages and limitations for lab experiments. One advantage is that it is a readily available compound that can be synthesized in the laboratory. Additionally, it has a relatively low toxicity, making it safe to use in experiments. However, it is not yet fully understood how it interacts with certain molecules, making it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for the study of Azepane. One potential direction is to further investigate its mechanism of action and its effects on certain enzymes and proteins. Additionally, further research could be conducted to determine its potential applications in drug discovery, biochemistry, and materials science. Furthermore, further research could be conducted to determine the safety and efficacy of Azepane in various experiments. Finally, further research could be conducted to determine its potential uses in the medical field.

Synthesis Methods

Azepane can be synthesized through a three-step process involving the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a sulfonyl chloride. The first step involves the reaction of the 1,3-dicarbonyl compound with the aldehyde, resulting in the formation of a 1,3-diketone. The second step involves the reaction of the 1,3-diketone with the sulfonyl chloride, resulting in the formation of the desired product, Azepane.

Scientific Research Applications

Azepane has a wide range of potential applications in scientific research. It has been shown to have potential applications in the fields of drug discovery, biochemistry, and materials science. In drug discovery, Azepane has been studied for its potential to inhibit the activity of certain enzymes and proteins, making it a potential therapeutic agent for various diseases. In biochemistry, Azepane has been studied for its ability to bind to certain molecules, making it a potential biomarker for certain diseases. In materials science, Azepane has been studied for its potential applications in the production of polymers and other materials.

properties

IUPAC Name

2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4OS/c1-14-6-7-15(12-16(14)20)21-18(25)13-26-19-9-8-17(22-23-19)24-10-4-2-3-5-11-24/h6-9,12H,2-5,10-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYDXPGRVIJZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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